molecular formula C17H19N5O5 B11067243 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitro-1H-pyrazol-1-yl)ethanone

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11067243
M. Wt: 373.4 g/mol
InChI Key: JHZPYWXUZZTYQD-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety, a piperazine ring, and a nitropyrazole group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Piperazine Intermediate: The benzodioxole is then reacted with piperazine to form the piperazine intermediate.

    Introduction of the Nitro Group: The piperazine intermediate is further reacted with a nitropyrazole derivative to introduce the nitro group, forming the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzodioxole moiety may interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can be compared with similar compounds, such as:

    1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine: This compound also contains a benzodioxole moiety and a piperazine ring but differs in its additional functional groups and biological activities.

    4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzoic acid: This compound shares the benzodioxole and piperazine components but has a different overall structure and applications.

The uniqueness of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C17H19N5O5/c23-17(11-21-10-14(8-18-21)22(24)25)20-5-3-19(4-6-20)9-13-1-2-15-16(7-13)27-12-26-15/h1-2,7-8,10H,3-6,9,11-12H2

InChI Key

JHZPYWXUZZTYQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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